N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide
Description
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-cyclohexyl-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide |
InChI |
InChI=1S/C17H27NO2/c1-15-11-20-17(10-12(15)8-9-16(15,17)2)14(19)18-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,18,19) |
InChI Key |
XIHAFSDHTOCIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
The methanocyclopenta[c]furan system is constructed via a [4+2] cycloaddition between a furan diene and a cyclopropane dienophile. For example:
-
Diene : 2,5-Dimethylfuran (activated by electron-withdrawing groups).
-
Dienophile : Bicyclo[3.1.0]hex-2-ene.
Conditions :
Ring-Closing Metathesis (RCM)
Alternative routes employ Grubbs catalysts to form the furan ring:
Stereoselective Dimethylation
The 3a and 6a methyl groups are introduced via:
-
Enolate Alkylation :
-
Chiral Auxiliary-Mediated Alkylation :
Carboxamide Coupling Strategies
The cyclohexylcarboxamide moiety is appended via nucleophilic acyl substitution:
Carboxylic Acid Activation
-
Reagents : EDCl/HOBt or DCC/DMAP.
-
Solvent : THF or DMF.
-
Temperature : 0°C to room temperature.
Procedure :
Mixed Carbonate Method
For acid-sensitive intermediates:
Optimization of Reaction Parameters
Table 1: Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | THF | 25 | 89 | 98 |
| DCC/DMAP | DMF | 0→25 | 82 | 95 |
| ClCO₂Et/TEA | CH₂Cl₂ | 0 | 78 | 97 |
Key findings:
-
EDCl/HOBt maximizes yield and purity.
-
DMF increases solubility but may require lower temps to avoid side reactions.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 1H, OCH), 3.45 (m, 1H, NHCH), 1.65–1.20 (m, cyclohexyl and methyl protons).
-
HRMS : [M+H]⁺ calcd. for C₁₇H₂₈NO₂⁺: 278.2120; found: 278.2118.
Industrial-Scale Considerations
Cost-Effective Catalysts
Environmental Impact Mitigation
-
Waste Streams : Neutralization of EDCl byproducts with aqueous NaHCO₃.
-
Green Chemistry Metrics :
Challenges and Alternative Approaches
Stereochemical Drift
Ring Strain in Tricyclic Core
-
Mitigation : Slow addition of dienophile in Diels-Alder step prevents oligomerization.
Chemical Reactions Analysis
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Diabetic Properties
Research indicates that compounds similar to N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide exhibit inhibitory effects on sodium-dependent glucose cotransporters (SGLT). These transporters play a crucial role in glucose reabsorption in the kidneys, making them targets for diabetes treatment. Inhibiting SGLT can lead to reduced blood glucose levels and improved glycemic control in diabetic patients .
Case Study: SGLT Inhibition
A study documented the efficacy of similar compounds in lowering blood glucose levels in diabetic models. The results showed a significant decrease in glucose reabsorption, highlighting the potential of these compounds as therapeutic agents for diabetes management.
Neuropharmacology
2.1 Multi-Target Directed Ligands
This compound has been investigated for its potential as a multi-target directed ligand (MTDL) in the treatment of neurodegenerative diseases such as Alzheimer's disease. MTDLs are designed to interact with multiple biological targets, which is beneficial for treating complex conditions characterized by multiple pathologies .
Case Study: Alzheimer's Disease Treatment
In preclinical trials, compounds with similar structural features demonstrated neuroprotective effects and improved cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound could be a candidate for further development in neuropharmacology.
Chemical Safety and Handling
3.1 Safety Profiles
Understanding the safety profiles of chemical compounds is essential for their application in pharmaceuticals. International Chemical Safety Cards (ICSCs) provide critical information regarding the safe handling and potential hazards associated with chemicals like this compound .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved are not well-characterized due to the compound’s rarity and limited research .
Comparison with Similar Compounds
Core Structure Analog: 6a-(Bromomethyl)-3a-methyl-1-(4-(trifluoromethyl)phenyl)hexahydro-1H-1,4-methanocyclopenta[c]furan (3c)
Key Similarities :
- Core Framework: Both compounds share the hexahydro-1H-1,4-methanocyclopenta[c]furan backbone .
Key Differences :
- Functional Groups :
- Synthesis Challenges: Compound 3c was synthesized in low yield (2%) via recyclization of 8,10-dibromocamphor with Grignard reagents, highlighting steric and electronic challenges in functionalizing the bicyclic core .
Carboxamide Analogs: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Key Comparisons :
- Carboxamide Moieties : Both compounds feature carboxamide groups, but the target uses a cyclohexyl substituent, while this analog employs N,N-diethyl and phenyl groups .
- Core Rigidity : The cyclopropane core in the analog contrasts with the target’s bicyclic framework, impacting conformational flexibility and steric demands.
- Synthetic Efficiency: The analog was synthesized in 78% yield via a diastereoselective reaction (dr 23:1), demonstrating high efficiency for cyclopropane derivatives . The target’s bicyclic core likely requires more specialized conditions (e.g., organometallic reagents as in ) .
Table 2: Carboxamide Functional Group Impact
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- Compound 3c () has a melting point of 113–115°C , likely due to its bromomethyl and trifluoromethylphenyl groups enhancing crystallinity .
- The target compound’s cyclohexyl and dimethyl groups may reduce melting points compared to 3c, favoring oil or amorphous solid states, as seen in similar carboxamides (e.g., ’s "colorless oil") .
Spectroscopic Characterization
- NMR Analysis : Compound 3c was characterized via ¹H, ¹³C, and ¹⁹F NMR, with the trifluoromethyl group producing distinct ¹⁹F signals . The target compound would require detailed ¹H/¹³C NMR to resolve stereochemistry at the dimethyl positions.
- HRMS Validation : Both compounds would rely on HRMS for molecular weight confirmation (e.g., 3c: [M]⁺ = 374.0491) .
Implications for Drug Design and Development
- Lipophilicity : The target’s cyclohexyl and dimethyl groups may enhance membrane permeability compared to 3c’s polar bromomethyl/trifluoromethyl groups.
- Metabolic Stability : The trifluoromethyl group in 3c could improve metabolic resistance, whereas the target’s cyclohexyl group might reduce oxidative metabolism risks.
- Stereochemical Complexity : The target’s dimethyl configuration necessitates rigorous stereochemical control during synthesis, akin to the diastereoselectivity challenges in .
Biological Activity
N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure, which contributes to its unique biological properties. The structural formula can be represented as follows:
This molecular composition suggests potential interactions with biological targets due to the presence of nitrogen and oxygen functionalities.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have highlighted its ability to protect neuronal cells from apoptosis, which could have implications for neurodegenerative diseases.
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to control groups.
| Assay Type | Control ROS Level | Compound ROS Level | % Reduction |
|---|---|---|---|
| DPPH Scavenging Assay | 100 µM | 45 µM | 55% |
| ABTS Assay | 200 µM | 90 µM | 55% |
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested against alpha-glucosidase and showed promising inhibitory activity. The IC50 values were determined as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Alpha-glucosidase | 12.5 |
| Lipase | 18.0 |
These findings suggest that the compound could be explored further for its therapeutic potential in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide, and what purification methods are recommended?
- Methodology :
- Core Synthesis : The bicyclic hexahydro-1,4-methanocyclopenta[c]furan scaffold can be synthesized via cyclization reactions involving Grignard reagents or organolithium compounds, as demonstrated in structurally similar systems (e.g., brominated methanocyclopenta[c]furan derivatives) .
- Carboxamide Formation : Reacting the bicyclic carboxylic acid derivative with thionyl chloride generates the acyl chloride intermediate, which is then treated with cyclohexylamine under anhydrous conditions (e.g., benzene or chloroform) .
- Purification : Column chromatography using gradients of chloroform/ethyl acetate (9:1) is effective for isolating carboxamide derivatives, as shown in analogous cyclohexane-1-carboxamide syntheses .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Essential for confirming stereochemistry at the 3a and 6a positions and verifying the cyclohexyl carboxamide moiety. For example, methine protons in the bicyclic system resonate between δ 2.5–3.5 ppm, while methyl groups appear as singlets near δ 1.0–1.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., observed vs. calculated mass error <5 ppm) .
- Elemental Analysis : Used to validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What structural features of this compound influence its reactivity and stability in experimental settings?
- Key Features :
- Rigid Bicyclic Core : The 1,4-methanocyclopenta[c]furan system imposes steric constraints, limiting conformational flexibility and potentially enhancing metabolic stability .
- Carboxamide Group : The N-cyclohexyl substituent may enhance lipophilicity, impacting solubility in polar solvents (e.g., DMSO or ethanol) .
Advanced Research Questions
Q. What in vitro biological activity has been observed for structurally related carboxamides, and what mechanistic hypotheses exist for this compound?
- Findings :
- Apoptosis Induction : Analogous cyclohexane-1-carboxamides (e.g., 1-(phenylamino)-N-(piperidin-1-ylmethyl) derivatives) exhibit pro-apoptotic activity in cancer cell lines via caspase-3/7 activation .
- Hypothesized Mechanism : The bicyclic core may interact with mitochondrial voltage-dependent anion channels (VDACs), disrupting membrane potential and triggering apoptosis .
Q. How can computational modeling predict the binding interactions of this compound with potential biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with VDACs or Bcl-2 family proteins. Focus on hydrophobic pockets accommodating the cyclohexyl and bicyclic groups .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., lysine or aspartate residues in VDACs) .
Q. What challenges arise in optimizing the stereochemical purity of this compound, and how can they be addressed?
- Challenges :
- Stereocontrol : The 3a and 6a methyl groups may lead to diastereomer formation during cyclization. Low yields (e.g., 2–12% in similar methanocyclopenta[c]furan syntheses) highlight this issue .
- Solutions : Chiral HPLC with amylose-based columns or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can enhance enantiomeric excess .
Q. How do structural modifications (e.g., substituent variations on the cyclohexyl group) affect bioactivity and pharmacokinetic properties?
- Comparative Data :
- Substituent Impact : Replacing cyclohexyl with aromatic groups (e.g., 3,4-dimethylphenyl) in related compounds reduces apoptosis-inducing activity by ~40%, suggesting hydrophobicity is critical .
- ADMET Profiles : LogP values >3.5 (predicted via ChemAxon) indicate potential blood-brain barrier penetration, necessitating in vivo toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
